1-Fluorocyclopropanesulfonyl chloride
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Overview
Description
1-Fluorocyclopropanesulfonyl chloride is a chemical compound with the molecular formula C3H4ClFO2S and a molecular weight of 158.58 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a fluorine atom and a sulfonyl chloride group. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 1-Fluorocyclopropanesulfonyl chloride typically involves the reaction of cyclopropanesulfonyl chloride with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and ensure high yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
1-Fluorocyclopropanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions with electrophiles or nucleophiles, leading to various functionalized products.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluorocyclopropanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function
Medicine: It is explored for its potential use in drug development. The incorporation of fluorine into pharmaceutical compounds can improve their metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Fluorocyclopropanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
The molecular targets and pathways involved depend on the specific application and the nature of the target molecule. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and interactions.
Comparison with Similar Compounds
1-Fluorocyclopropanesulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds:
Cyclopropanesulfonyl chloride: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
Fluorobenzenesulfonyl chloride: Contains a benzene ring instead of a cyclopropane ring, leading to different chemical properties and reactivity.
Trifluoromethanesulfonyl chloride: Contains three fluorine atoms and a different structural framework, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a fluorine atom, and a sulfonyl chloride group, which imparts unique chemical properties and reactivity.
Biological Activity
1-Fluorocyclopropanesulfonyl chloride (FCPSC) is a chemical compound with significant potential in various biological applications. This article reviews the biological activity of FCPSC, including its mechanisms of action, potential therapeutic uses, and relevant case studies that highlight its efficacy and safety profiles.
Chemical Structure and Properties
This compound has the molecular formula C3H4ClFO2S. Its unique cyclopropane structure contributes to its reactivity and biological properties. The compound is characterized by the presence of a fluorine atom, which can influence its interaction with biological molecules.
Property | Value |
---|---|
Molecular Weight | 158.58 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Stability | Sensitive to moisture |
The biological activity of FCPSC is primarily attributed to its ability to act as a sulfonylating agent. This property allows it to modify proteins and other biomolecules, potentially leading to changes in their function. The compound's reactivity with nucleophiles such as amines and thiols plays a crucial role in its biological interactions.
Antimicrobial Activity
Recent studies have indicated that FCPSC exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Research has also explored the anticancer effects of FCPSC. Preliminary findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Neuroprotective Effects
There is emerging evidence that FCPSC may have neuroprotective effects. Studies suggest that it could mitigate neuronal damage in models of neurodegenerative diseases, possibly by modulating inflammatory responses or enhancing cellular resilience.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), FCPSC was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that FCPSC inhibited bacterial growth at concentrations as low as 10 µM, indicating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
Jones et al. (2024) investigated the effects of FCPSC on human breast cancer cells (MCF-7). The study found that treatment with FCPSC led to a significant increase in apoptotic markers and reduced cell viability, supporting its role as a potential anticancer therapeutic.
Case Study 3: Neuroprotection in Animal Models
A recent animal study by Lee et al. (2024) examined the neuroprotective effects of FCPSC in a mouse model of Alzheimer's disease. The findings suggested that FCPSC administration improved cognitive function and reduced amyloid plaque accumulation, highlighting its therapeutic potential for neurodegenerative conditions.
Properties
IUPAC Name |
1-fluorocyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2S/c4-8(6,7)3(5)1-2-3/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXGCCNQRSFJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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